molecular formula C9H13NO2 B1529716 2-Azaspiro[4.5]decane-3,8-dione CAS No. 914780-96-4

2-Azaspiro[4.5]decane-3,8-dione

Cat. No. B1529716
M. Wt: 167.2 g/mol
InChI Key: VDCZRVJPEUWFMI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Azaspiro[4.5]decane-3,8-dione has been achieved through various methods. One efficient method involves the copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate . Another method involves a multi-step reaction sequence including hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation .


Molecular Structure Analysis

The molecular structure of 2-Azaspiro[4.5]decane-3,8-dione is characterized by a unique spirocyclic structure, comprising of a lactam ring fused to a piperidine ring . The InChI code for this compound is 1S/C9H13NO2/c11-7-1-3-9(4-2-7)5-8(12)10-6-9/h1-6H2,(H,10,12) .


Chemical Reactions Analysis

The chemical reactions involving 2-Azaspiro[4.5]decane-3,8-dione are complex and involve multiple steps. For instance, the synthesis of this compound involves a tandem radical addition and dearomatizing cyclization process .


Physical And Chemical Properties Analysis

2-Azaspiro[4.5]decane-3,8-dione is a white to yellow solid . It has a molecular weight of 167.21 . The compound is stable at room temperature .

Scientific Research Applications

Specific Scientific Field

Pharmaceutical Analysis

Summary of the Application

“2-Azaspiro[4.5]decane-3,8-dione” is an impurity (ImpA) formed in the drug Gabapentin . Gabapentin is used for epilepsy, symptoms of peripheral neuropathic pain, postherpetic neuralgia, diabetic peripheral neuropathy, acute alcohol withdrawal syndrome, and multiple sclerosis treatment .

Results or Outcomes

The qNMR method provides a more direct and absolute method for ImpA quantification .

Application in Insecticide Synthesis

Specific Scientific Field

Organic Chemistry

Summary of the Application

“2-Azaspiro[4.5]decane-3,8-dione” is a key intermediate in the synthesis of Spirotetramat , a second-generation insecticide developed by Bayer CropScience .

Methods of Application or Experimental Procedures

Spirotetramat is obtained in an overall yield of 20.4% by a multi-step reaction sequence including hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation .

Results or Outcomes

The proposed method for the synthesis of spirotetramat has advantages such as mild conditions, simple operation, and good to excellent yields in each step .

Application in Organic Synthesis

Specific Scientific Field

Organic Chemistry

Summary of the Application

“2-Azaspiro[4.5]decane-3,8-dione” is used in the synthesis of difluoroalkylated 2-azaspiro[4.5]decanes .

Methods of Application or Experimental Procedures

The synthesis is achieved via copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate . The reaction involves a tandem radical addition and dearomatizing cyclization process .

Results or Outcomes

The resultant products can be smoothly converted into a difluoroalkylated quinolinone and saturated spirocyclohexanone scaffold .

Application in Pain Management

Specific Scientific Field

Pharmacology

Summary of the Application

“2-Azaspiro[4.5]decane-3,8-dione” derivatives have been identified as novel delta opioid receptor agonists .

Methods of Application or Experimental Procedures

These derivatives were identified through a small-scale high throughput screening assay .

Results or Outcomes

These compounds have shown anti-allodynic efficacy, which may serve as an alternative for the current clinical candidates .

Application in Spirocyclotriphosphazenes Synthesis

Specific Scientific Field

Organic Chemistry

Summary of the Application

“1,4-Dioxa-8-azaspiro decane” is used in the synthesis of "1,4-dioxa-8-azaspiro deca spirocyclotriphosphazenes" .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this synthesis are not provided in the source .

Results or Outcomes

The specific results or outcomes of this synthesis are not provided in the source .

Application in Delta Opioid Receptor Agonist

Specific Scientific Field

Pharmacology

Summary of the Application

“1,3,8-triazaspiro[4.5]decane-2,4-dione” derivatives have been identified as novel delta opioid receptor agonists .

Methods of Application or Experimental Procedures

These derivatives were identified through a small-scale high throughput screening assay .

Results or Outcomes

These compounds have shown anti-allodynic efficacy, which may serve as an alternative for the current clinical candidates .

Safety And Hazards

The safety information for 2-Azaspiro[4.5]decane-3,8-dione indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

The future directions for 2-Azaspiro[4.5]decane-3,8-dione research could involve the development of more efficient synthesis methods . Additionally, the resultant products can be smoothly converted into a difluoroalkylated quinolinone and saturated spirocyclohexanone scaffold , indicating potential for further chemical transformations and applications.

properties

IUPAC Name

2-azaspiro[4.5]decane-3,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c11-7-1-3-9(4-2-7)5-8(12)10-6-9/h1-6H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDCZRVJPEUWFMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1=O)CC(=O)NC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azaspiro[4.5]decane-3,8-dione

CAS RN

914780-96-4
Record name 2-azaspiro[4.5]decane-3,8-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 1,4-dioxa-10-aza-dispiro[4.2.4.2]tetradecan-11-one (3.95 g, 18.7 mmol) in 160 mL of acetone was added 16 mL of water and pyridinium p-toluenesulfonate (1.41 g, 5.61 mmol). The resulting mixture was stirred at reflux for 20 h. Then, it was cooled and concentrated. The crude was purified by silica gel column chromatography using a 5% MeOH:EtOAc mixture as eluent to afford 2-aza-spiro[4.5]decane-3,8-dione (1.80 g, 58%) as a white solid.
Quantity
3.95 g
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
1.41 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 1,4-dioxa-10-azadispiro[4.2.4.2]tetradecan-11-one (10.5 g, 49.8 mmol) in aq.HCl (2N, 20 mL) was stirred at RT for 2 h. The reaction mixture was then concentrated under reduced pressure and diluted with water. It was extracted with ethyl acetate (Three times) and the combined organic phases were washed with water, brine, dried over sodium sulfate, filtered and concentrated. Purification by flash chromatography on silica (Pet.Ether:EtOAc) afforded the title compound as a white solid (7.5 g, 92%). 1H NMR (400 MHz, DMSO-d6) δ 7.58 (m, 1H), 3.15-3.15 (s, 2H), 2.30 (s, 4H), 2.28-2.25 (m, 2H), 1.82-1.79 (m, 4H).
Quantity
10.5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Azaspiro[4.5]decane-3,8-dione
Reactant of Route 2
2-Azaspiro[4.5]decane-3,8-dione
Reactant of Route 3
2-Azaspiro[4.5]decane-3,8-dione
Reactant of Route 4
2-Azaspiro[4.5]decane-3,8-dione
Reactant of Route 5
2-Azaspiro[4.5]decane-3,8-dione
Reactant of Route 6
2-Azaspiro[4.5]decane-3,8-dione

Citations

For This Compound
4
Citations
YP Zhou, P Brugarolas - 2020 - Soc Nuclear Med
68 Introduction: Previous studies indicate that the expression of α2σ-1 subunit of voltage-dependent calcium channels (VDCCs) increases 2-10 fold in the spinal cord and dorsal roots …
Number of citations: 0 jnm.snmjournals.org
CR Reddy, U Ajaykumar, DH Kolgave… - The Journal of Organic …, 2023 - ACS Publications
A variety of acrylamides holding an unactivated N-benzyl group underwent dearomative ipso-cyclization induced by sulfur-centered radicals (SCN/ SCF 3 / SO 2 Ar) in the presence of …
Number of citations: 4 pubs.acs.org
YP Zhou, Y Sun, K Takahashi, V Belov… - European Journal of …, 2022 - Elsevier
Neuropathic pain affects 7–10% of the adult population. Being able to accurately monitor biological changes underlying neuropathic pain will improve our understanding of neuropathic …
Number of citations: 2 www.sciencedirect.com
YP Zhou, P Brugarolas
Number of citations: 0

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